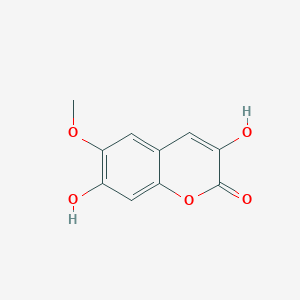
3-Hydroxyscopoletin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyscopoletin, also known as this compound, is a useful research compound. Its molecular formula is C10H8O5 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyscopoletin (3-HS) is a naturally occurring compound belonging to the coumarin family, which has garnered attention for its diverse applications in scientific research. This article delves into the various applications of this compound, focusing on its pharmacological properties, potential therapeutic uses, and implications in various fields.
Pharmacological Properties
This compound exhibits a range of pharmacological activities, making it a compound of interest in medicinal chemistry and pharmacology. Key properties include:
- Antioxidant Activity : 3-HS has demonstrated significant antioxidant properties, which can help mitigate oxidative stress and related cellular damage. This is particularly relevant in the context of neurodegenerative diseases and aging .
- Anti-inflammatory Effects : Research indicates that 3-HS possesses anti-inflammatory properties, potentially beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Neuroprotection : Due to its antioxidant and anti-inflammatory properties, 3-HS may offer neuroprotective benefits. Research has indicated its efficacy in models of neurodegeneration, suggesting it might be useful in treating conditions like Alzheimer's disease .
- Cancer Treatment : Preliminary studies suggest that 3-HS may inhibit tumor growth and induce apoptosis in cancer cells. Its ability to modulate signaling pathways involved in cancer progression presents a promising avenue for cancer therapy .
- Cardiovascular Health : The anti-inflammatory and antioxidant effects of 3-HS could contribute to cardiovascular health by reducing inflammation and oxidative stress associated with heart diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Neuroprotective Effects : In a study examining the effects of 3-HS on neuronal cells exposed to oxidative stress, researchers found that treatment with 3-HS significantly reduced cell death and oxidative damage markers. This supports its potential role as a neuroprotective agent .
- Antimicrobial Efficacy : A case study involving the application of 3-HS against Staphylococcus aureus showed that it inhibited bacterial growth effectively, highlighting its potential as an alternative antimicrobial agent .
- Cancer Cell Studies : In vitro studies demonstrated that 3-HS could inhibit proliferation and induce apoptosis in breast cancer cell lines. These findings suggest its potential utility as part of a therapeutic regimen for cancer treatment .
Eigenschaften
CAS-Nummer |
127861-47-6 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3,7-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
InChI-Schlüssel |
OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
Key on ui other cas no. |
127861-47-6 |
Synonyme |
3-hydroxyscopoletin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















